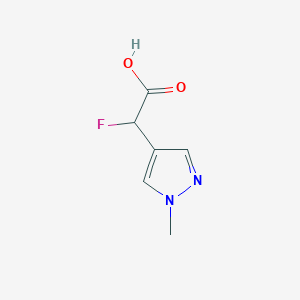

2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Description

2-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a fluorinated carboxylic acid derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and a fluorine atom adjacent to the acetic acid moiety. This compound is synthesized via reactions involving 4-(dimethylamino)pyridine (DMAP) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol or acetonitrile . Key analytical data, such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS), confirm its structural integrity, though instability during chromatographic purification has been reported for related derivatives .

Properties

Molecular Formula |

C6H7FN2O2 |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

2-fluoro-2-(1-methylpyrazol-4-yl)acetic acid |

InChI |

InChI=1S/C6H7FN2O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11) |

InChI Key |

KQWWFUDXFINMIC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Fluorinated Acetyl Halide Route with Subsequent Cyclization

A patented and well-documented approach involves using 2,2-difluoroacetyl halide as a key starting material, which undergoes nucleophilic addition and hydrolysis to form an alpha-difluoroacetyl intermediate, followed by condensation and cyclization with methylhydrazine to form the pyrazole ring (Patent CN111362874B).

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Substitution/Hydrolysis | Dropwise addition of 2,2-difluoroacetyl halide to alpha,beta-unsaturated ester in organic solvent at low temperature, followed by alkali hydrolysis | 2,2-difluoroacetyl halide (X = F or Cl), alpha,beta-unsaturated ester, acid-binding agent, alkali | Formation of alpha-difluoroacetyl intermediate |

| 2. Condensation/Cyclization | Low-temperature condensation with methylhydrazine aqueous solution in presence of sodium or potassium iodide catalyst, followed by reduced pressure heating to promote cyclization | Methylhydrazine, NaI or KI catalyst, controlled temperature (-30 to -20 °C), vacuum distillation | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, purified by recrystallization |

- High yield (~75.9%)

- High purity (>99.6% by HPLC)

- Reduced isomer content (target to impurity ratio ~95:5)

- Simple operation with readily available reagents

- Efficient purification by recrystallization in alcohol-water mixtures (35-65% alcohol)

- Catalysts: Sodium iodide or potassium iodide enhance cyclization efficiency.

- Recrystallization solvent: Mixture of methanol, ethanol, or isopropanol with water.

This method effectively addresses the common problem of isomeric impurities and low yields seen in earlier methods.

Pyrazole Ring Formation and Functionalization

The pyrazole ring is typically constructed via condensation of hydrazine derivatives with appropriate beta-dicarbonyl or alpha,beta-unsaturated carbonyl precursors. For the 1-methyl substitution on the pyrazole nitrogen, methylhydrazine is used as the nucleophile in the cyclization step.

- The reaction proceeds through initial nucleophilic attack on the fluorinated acetyl intermediate.

- Followed by ring closure under controlled acidic or basic conditions.

- The fluorine atom remains intact at the alpha position due to the stability of the carbon-fluorine bond.

Alternative Synthetic Routes and Considerations

While direct fluorination of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid is theoretically possible, it is less favored due to poor selectivity and side reactions. Instead, the fluorinated acetyl halide route ensures regioselective incorporation of fluorine before ring formation.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Temperature (Substitution) | 0 to -30 °C | Low temperature prevents side reactions |

| Temperature (Cyclization) | -30 to -20 °C initially, then gradual warming | Controlled heating aids cyclization |

| Solvents | Organic solvents (e.g., dichloromethane, ethanol-water mixtures) | Solvent choice critical for purity and yield |

| Catalysts | Sodium iodide or potassium iodide | Catalyze cyclization and improve yield |

| Recrystallization | 35-65% alcohol in water, reflux and cooling | Removes isomers and impurities |

Research Findings and Data Summary

Analytical Validation

The product is typically characterized by:

- NMR Spectroscopy: Distinct chemical shifts for pyrazole protons and fluorinated alpha-carbon.

- HPLC: To quantify purity and isomer content.

- Mass Spectrometry: Confirms molecular weight and fluorine incorporation.

- IR Spectroscopy: Confirms carboxylic acid functional group.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Substitution: Reagents such as halides or nucleophiles can be used to replace the fluorine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Alzheimer's Disease Research

Recent studies have highlighted the potential of pyrazole derivatives, including 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, as selective M1 receptor modulators for the treatment of Alzheimer's disease. The compound has been shown to enhance cholinergic signaling, which is crucial for cognitive functions. Research indicates that modifications in the pyrazole structure can significantly influence the efficacy and selectivity of these compounds towards M1 receptors, with promising results in increasing neuronal excitability and improving cognitive outcomes in experimental models .

2. Anticancer Properties

The compound is also being investigated for its anticancer potential. A study focused on synthesizing novel pyrazolyl-s-triazine derivatives demonstrated that compounds similar to 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibited inhibitory activity against key cancer signaling pathways such as PI3K/AKT/mTOR. These pathways are critical for cell proliferation and survival, making them prime targets for cancer therapy .

Agricultural Applications

1. Fungicidal Activity

In agricultural research, 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has been explored for its fungicidal properties. It is part of a class of compounds effective against various plant pathogenic fungi. Studies reveal that this compound can be used in formulations to protect crops from harmful fungi such as Aspergillus, Cladosporium, and Botrytis species. Its application can be simultaneous or sequential with other active substances to enhance efficacy in controlling fungal infections in agricultural settings .

Summary of Key Findings

Case Studies

Case Study 1: Alzheimer's Disease Modulation

A study investigating the effects of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid on neuronal excitability demonstrated that this compound significantly increased action potential discharge in striatal neurons when combined with muscarinic agonists. This suggests its potential as a cognitive enhancer in neurodegenerative diseases .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer properties of pyrazole derivatives, compounds similar to 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid showed promising results in inhibiting tumor growth in cell lines such as MCF-7 and A549. The mechanism was linked to the modulation of critical signaling pathways involved in cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-2-(Aryl)Acetic Acids

Compounds with varying aryl substituents on the fluorinated acetic acid backbone demonstrate distinct stability and reactivity profiles:

Key Insight: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance acidity but may reduce stability during purification. Steric and electronic effects of substituents critically influence synthetic feasibility.

Pyrazole-Substituted Acetic Acids

Variations in pyrazole ring substituents modulate molecular properties and biological activity:

Key Insight : Alkyl and aryl substitutions on the pyrazole ring tune solubility and target affinity. Fluorine and trifluoromethyl groups are pivotal in optimizing pharmacokinetic profiles.

Biological Activity

2-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a fluorinated derivative of pyrazole that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is C6H7FN2O2, with a molecular weight of 158.13 g/mol. The presence of the fluorine atom in its structure enhances its lipophilicity and stability, which are crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H7FN2O2 |

| Molecular Weight | 158.13 g/mol |

| IUPAC Name | 2-fluoro-2-(1-methylpyrazol-4-yl)acetic acid |

| InChI Key | KQWWFUDXFINMIC-UHFFFAOYSA-N |

The biological activity of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the pyrazole ring contribute significantly to its binding affinity and specificity. This compound can modulate the activity of its targets, leading to various biological effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole structures exhibit significant antimicrobial activity. Specifically, 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has been evaluated for its potential to inhibit the growth of various pathogens. The mechanism involves interference with microbial metabolic pathways, although the exact pathways remain to be fully elucidated .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Its ability to modulate inflammatory mediators makes it a candidate for further research in treating inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. In vitro studies have demonstrated that 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These findings suggest that this compound may act as a lead structure for developing new anticancer agents .

Study on Anticancer Activity

A study conducted on various pyrazole derivatives, including 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, revealed significant antiproliferative effects against multiple cancer cell types. The study utilized both in vitro and in vivo models to assess efficacy and mechanism of action, demonstrating that compounds with similar structures could inhibit tumor growth effectively .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound compared to other pyrazole derivatives. The results indicated that 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.